Predicted Lipophilicity (LogP) and Ionization (pKa) Differentiate 5-Ethyl from Unsubstituted and 5-Methyl Analogs
The predicted LogP for 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (2.47) is higher than that of the unsubstituted analog (1.66) and the 5-methyl analog (1.98), indicating a greater tendency to partition into non-polar environments . The predicted acid dissociation constant (pKa) for the carboxylic acid moiety is 4.07, which is comparable to its analogs (pKa ~4.03-4.08), suggesting similar ionization states under physiological pH .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.47 |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (LogP = 1.66); 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (LogP = 1.98) |
| Quantified Difference | +0.81 vs. unsubstituted; +0.49 vs. 5-methyl analog |
| Conditions | ACD/Labs Percepta Platform (v14.00) predicted values |
Why This Matters
Higher LogP may improve passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.
